

1,1,1-Trichloro-2,2-difluoroethane physical properties

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Compound of Interest

Compound Name: 1,1,1-Trichloro-2,2-difluoroethane

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An In-depth Technical Guide to the Physical Properties of **1,1,1-Trichloro-2,2-difluoroethane**

Introduction

1,1,1-Trichloro-2,2-difluoroethane, a member of the hydrochlorofluorocarbon (HCFC) family of compounds, is a halogenated hydrocarbon with the chemical formula $C_2HCl_3F_2$. As with many halogenated ethanes, the precise arrangement of its constituent atoms gives rise to several isomers, each with distinct physical properties. This guide focuses specifically on the 1,1,1-trichloro-2,2-difluoro- isomer (CAS No. 354-12-1). Understanding the physical properties of this compound is essential for researchers and scientists in fields ranging from materials science to atmospheric chemistry, particularly for assessing its environmental fate, potential applications as a chemical intermediate, and for distinguishing it from its more commonly documented isomers like HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane).

This document provides a consolidated overview of the core physical properties, thermodynamic data, safety considerations, and experimental methodologies pertinent to **1,1,1-Trichloro-2,2-difluoroethane**, grounded in authoritative sources.

Chemical Identification and Molecular Structure

Precise identification is the cornerstone of chemical and physical property analysis. The nomenclature and structural representation distinguish **1,1,1-Trichloro-2,2-difluoroethane** from its isomers, which can exhibit significantly different behaviors.

Nomenclature and Identifiers

The following table summarizes the key identifiers for **1,1,1-Trichloro-2,2-difluoroethane**.

| Identifier | Value | Source |
|-------------------|--|---|
| IUPAC Name | 1,1,1-Trichloro-2,2-difluoroethane | [1] |
| CAS Number | 354-12-1 | [1] [2] |
| Molecular Formula | C ₂ HCl ₃ F ₂ | [1] [2] |
| Molecular Weight | 169.38 g/mol | [1] [2] |
| Synonyms | 2,2-Difluoro-1,1,1-trichloroethane | [1] |
| InChI | InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H | [1] [2] |
| InChIKey | RDTZCQIUXDONLZ-UHFFFAOYSA-N | [1] [2] |
| SMILES | <chem>FC(F)C(Cl)(Cl)Cl</chem> | [2] |

Molecular Structure

The spatial arrangement of atoms dictates the molecule's polarity, intermolecular forces, and consequently, its bulk physical properties. In **1,1,1-Trichloro-2,2-difluoroethane**, one carbon atom is bonded to three chlorine atoms, while the second carbon is bonded to two fluorine atoms and one hydrogen atom. This asymmetric distribution of electronegative halogens creates a polar molecule.

Caption: 2D representation of **1,1,1-Trichloro-2,2-difluoroethane**.

Core Physical and Chemical Properties

The physical properties of a compound determine its state under given conditions and its behavior in various systems. It is critical to note that experimental data for the 1,1,1-trichloro-2,2-difluoro- isomer is less prevalent in the literature compared to its isomer, 1,2,2-trichloro-1,1-

difluoroethane (HCFC-122, CAS 354-21-2), which has a reported boiling point of approximately 72-75°C[3][4].

| Property | Value | Notes and Conditions | Source |
|----------------|---|---|--------|
| Boiling Point | -41 °C | At standard pressure. Note: This value appears anomalous when compared to isomers and requires further verification. | [2] |
| Density | 1.07 g/cm ³ | at 20 °C | [2] |
| Vapor Pressure | 19.7 kPa | at 20 °C | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents. | This is a general characteristic of similar halogenated hydrocarbons. | [3] |
| Flammability | Not flammable | Does not pose an explosion hazard at normal temperatures. | [2] |
| Viscosity | 4.3 centipoise | at 20 °C | [2] |

Thermodynamic Data

Thermodynamic properties are crucial for process design, heat transfer calculations, and modeling the environmental behavior of a substance. While specific experimental data for **1,1,1-Trichloro-2,2-difluoroethane** is limited in the provided sources, data for the closely related isomer HCFC-122 (CAS 354-21-2) can provide context. For instance, the constant pressure heat capacity ($C_{p,liquid}$) for HCFC-122 has been measured as 167.04 J/mol·K at 298.15 K[4][5]. Such data is typically determined using calorimetry over a range of temperatures[5]. The calculation of comprehensive thermodynamic tables often relies on equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation, which provides an accurate fit for data over a wide range of temperatures and pressures.

Safety and Handling

As a halogenated hydrocarbon, **1,1,1-Trichloro-2,2-difluoroethane** requires careful handling to minimize exposure and environmental impact.

Hazard Profile

While a detailed GHS classification for this specific isomer is not available in the search results, related compounds offer insight into potential hazards. Isomers are known to cause skin, eye, and respiratory tract irritation[3][6]. Prolonged exposure may lead to neurological effects and organ damage[3]. Like other HCFCs, this compound is recognized as an ozone-depleting substance[6].

Recommended Handling Protocols

Given the potential hazards, the following handling procedures are essential for laboratory personnel:

- **Ventilation:** All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[3][6].
- **Incompatible Materials:** Avoid contact with chemically active metals such as potassium, powdered aluminum, zinc, and magnesium, as violent reactions can occur[6][7].
- **Thermal Decomposition:** Avoid contact with hot surfaces or flames, as this can produce toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene[7].

Experimental Methodology: Vapor Pressure Determination

The causality behind experimental choices in physical chemistry is rooted in achieving equilibrium and measuring it accurately. The determination of vapor pressure is a prime example. The static method is a foundational technique for its directness and precision.

Workflow for the Static Method

This method involves measuring the pressure of the vapor in direct equilibrium with its condensed phase (liquid) in a closed system at a constant temperature.

Caption: Workflow for vapor pressure measurement using the static method.

Protocol Steps and Rationale

- **Sample Preparation and Degassing:** A purified sample is introduced into a sample cell. It is crucial to remove dissolved, non-condensable gases (like air) as they would contribute to the total pressure, leading to erroneously high vapor pressure readings. This is typically achieved by several "freeze-pump-thaw" cycles where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases[8].
- **Equilibration:** The degassed sample is placed in a thermostatically controlled bath to maintain a precise and uniform temperature. The system must be allowed sufficient time to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.
- **Pressure Measurement:** Once at equilibrium, the pressure of the vapor in the headspace is measured using a high-precision pressure transducer (e.g., a capacitance manometer).
- **Data Collection:** The procedure is repeated at various temperatures to generate a dataset of vapor pressure as a function of temperature[8]. This data can then be used to determine thermodynamic properties like the enthalpy of vaporization via the Clausius-Clapeyron equation.

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